molecular formula C37H38N2O2 B11059287 2,2'-Methanediylbis[5,5-dimethyl-3-(naphthalen-2-ylamino)cyclohex-2-en-1-one]

2,2'-Methanediylbis[5,5-dimethyl-3-(naphthalen-2-ylamino)cyclohex-2-en-1-one]

Cat. No.: B11059287
M. Wt: 542.7 g/mol
InChI Key: IHFAKMDNBDMXOC-UHFFFAOYSA-N
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Description

2,2’-Methanediylbis[5,5-dimethyl-3-(naphthalen-2-ylamino)cyclohex-2-en-1-one] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexenone core with naphthalen-2-ylamino substituents, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methanediylbis[5,5-dimethyl-3-(naphthalen-2-ylamino)cyclohex-2-en-1-one] typically involves multi-step organic reactions. One common method includes the condensation of 5,5-dimethylcyclohexane-1,3-dione with naphthalen-2-ylamine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methanediylbis[5,5-dimethyl-3-(naphthalen-2-ylamino)cyclohex-2-en-1-one] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2’-Methanediylbis[5,5-dimethyl-3-(naphthalen-2-ylamino)cyclohex-2-en-1-one] has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological molecules.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2,2’-Methanediylbis[5,5-dimethyl-3-(naphthalen-2-ylamino)cyclohex-2-en-1-one] exerts its effects involves interactions with molecular targets through its naphthalen-2-ylamino groups. These interactions can influence various biochemical pathways, making the compound useful for studying enzyme inhibition, receptor binding, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[(4-Nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): Shares a similar cyclohexenone core but with different substituents.

    5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one: Another compound with a similar structure but different amino substituents.

Uniqueness

What sets 2,2’-Methanediylbis[5,5-dimethyl-3-(naphthalen-2-ylamino)cyclohex-2-en-1-one] apart is its unique combination of naphthalen-2-ylamino groups and the cyclohexenone core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C37H38N2O2

Molecular Weight

542.7 g/mol

IUPAC Name

2-[[4,4-dimethyl-2-(naphthalen-2-ylamino)-6-oxocyclohexen-1-yl]methyl]-5,5-dimethyl-3-(naphthalen-2-ylamino)cyclohex-2-en-1-one

InChI

InChI=1S/C37H38N2O2/c1-36(2)20-32(38-28-15-13-24-9-5-7-11-26(24)17-28)30(34(40)22-36)19-31-33(21-37(3,4)23-35(31)41)39-29-16-14-25-10-6-8-12-27(25)18-29/h5-18,38-39H,19-23H2,1-4H3

InChI Key

IHFAKMDNBDMXOC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)CC2=C(CC(CC2=O)(C)C)NC3=CC4=CC=CC=C4C=C3)NC5=CC6=CC=CC=C6C=C5)C

Origin of Product

United States

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